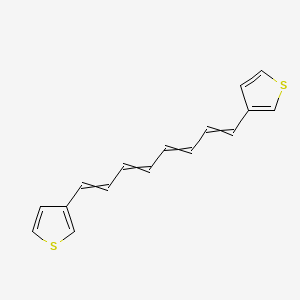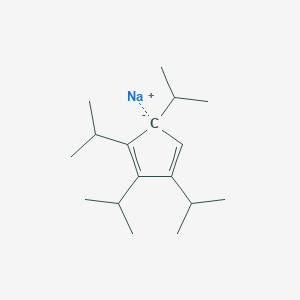
sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is a complex organic compound characterized by its cyclopentadiene ring structure substituted with four isopropyl groups. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure .
Méthodes De Préparation
The synthesis of sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the cyclopentadiene ring . Industrial production methods may involve the use of catalysts and high-pressure conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene can be compared with other cycloalkanes and substituted cyclopentadienes:
Cyclopentane: A simpler cycloalkane with no substituents.
Cyclohexane: A six-membered ring with similar chemical properties.
1,3,5-Tri(propan-2-yl)cyclopenta-1,3-diene: A similar compound with three isopropyl groups instead of four.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
123278-30-8 |
|---|---|
Formule moléculaire |
C17H29Na |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C17H29.Na/c1-10(2)14-9-15(11(3)4)17(13(7)8)16(14)12(5)6;/h9-13H,1-8H3;/q-1;+1 |
Clé InChI |
WXZDUOQWOOEENO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[C-]1C=C(C(=C1C(C)C)C(C)C)C(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


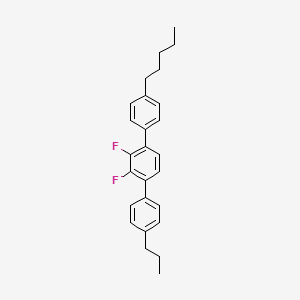

![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)
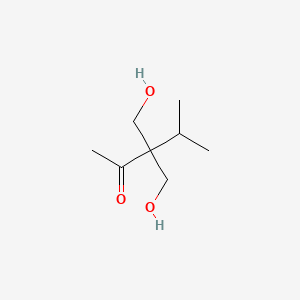


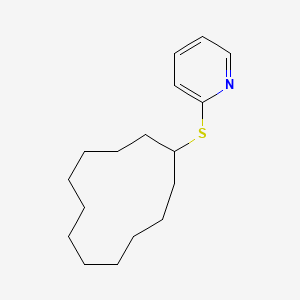

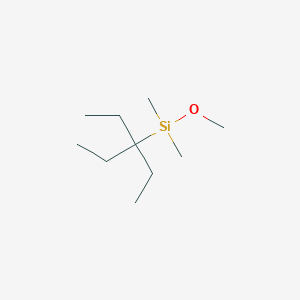

![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
